6-(2,5-Dimethylphenoxy)hexane-1-thiol
Description
6-(2,5-Dimethylphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane chain linked to a 2,5-dimethylphenoxy group. The thiol (-SH) group enables strong covalent binding to metal surfaces (e.g., gold), making it valuable in surface chemistry and nanotechnology for creating self-assembled monolayers (SAMs) . The 2,5-dimethylphenoxy moiety provides steric bulk and modulates electronic properties, influencing solubility and reactivity.
Properties
IUPAC Name |
6-(2,5-dimethylphenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-12-7-8-13(2)14(11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTAAXRKNTUNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Phenoxy Ring
The position and type of substituents on the phenoxy ring significantly alter physicochemical properties. Key comparisons include:
Key Findings :
- 2,5-dimethylphenoxy: Balances lipophilicity (log P ~3–4, estimated) and steric effects, favoring stable SAM formation .
- Chloro substituents (e.g., HBK15): Increase log P and bioactivity but may reduce solubility .
- Azobenzene groups (HS-C6AZO): Introduce photoresponsiveness, enabling dynamic surface properties .
Functional Group Comparisons
The terminal functional group (thiol vs. alcohol vs. amine) dictates reactivity and applications:
Key Findings :
- Thiols : Lower melting points (predicted) than alcohols due to weaker hydrogen bonding. Enable covalent metal bonding .
- Alcohols (e.g., compound III): Higher melting points (66–68°C) and polarizability, suited for drug design .
- Amines (e.g., HBK17): Facilitate hydrogen bonding and ionic interactions, critical in medicinal chemistry .
Chain Length and Isomerism
Variations in alkyl chain length and isomerism impact molecular flexibility and packing efficiency:
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